Bienvenue dans la boutique en ligne BenchChem!

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]

Inositol phosphate synthesis Protecting group strategy Hydrogenolysis

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] (CAS 1287268-40-9) is a fully O‑phosphorylated and O‑benzylated myo‑inositol derivative bearing six dibenzyl phosphate ester groups (twelve benzyl substituents total; molecular formula C₉₀H₉₀O₂₄P₆, MW 1741.5 g mol⁻¹). It belongs to the class of per‑O‑benzylated inositol polyphosphates, which serve as protected precursors for the controlled chemical synthesis of myo‑inositol hexakisphosphate (InsP₆ / phytic acid) and its regio‑ or stereochemically defined analogues.

Molecular Formula C90H90O24P6
Molecular Weight 1741.529
CAS No. 1287268-40-9
Cat. No. B587603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
CAS1287268-40-9
Molecular FormulaC90H90O24P6
Molecular Weight1741.529
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
InChIInChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2
InChIKeyGWJDWRQSNJIBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] (CAS 1287268-40-9) – Baseline Identity for Procurement Specification


myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] (CAS 1287268-40-9) is a fully O‑phosphorylated and O‑benzylated myo‑inositol derivative bearing six dibenzyl phosphate ester groups (twelve benzyl substituents total; molecular formula C₉₀H₉₀O₂₄P₆, MW 1741.5 g mol⁻¹) [1]. It belongs to the class of per‑O‑benzylated inositol polyphosphates, which serve as protected precursors for the controlled chemical synthesis of myo‑inositol hexakisphosphate (InsP₆ / phytic acid) and its regio‑ or stereochemically defined analogues [2]. The compound is supplied as a light‑yellow oil, soluble in chloroform and ethyl acetate, and requires storage at −20 °C [3]. Its primary utility lies in enabling global deprotection by a single hydrogenolysis step to liberate the fully deprotected inositol polyphosphate target [2].

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] – Why Generic Substitution of In‑Class Protected Intermediates Fails


Per‑O‑benzylated myo‑inositol hexakisphosphates cannot be interchanged with alternative protected inositol phosphate intermediates (e.g., allyl‑, cyanoethyl‑, or 2,2,2‑trichloroethyl‑protected congeners) because the deprotection chemistry, stability window, and compatibility with downstream functional‑group manipulations diverge radically. Benzyl phosphate esters are cleaved by hydrogenolysis under neutral conditions, whereas allyl esters require Rh(I)‑mediated isomerization or Pd(0) chemistry, and cyanoethyl esters demand β‑elimination under basic conditions that can epimerise the inositol scaffold [1]. Consequently, a multi‑step synthetic route validated with the dibenzyl phosphate protection scheme cannot simply accept a different protection strategy without re‑optimising every subsequent step, directly impacting procurement decisions for contract synthesis and medicinal chemistry programmes [2].

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] – Quantitative Differentiation Evidence Against Closest Comparators


Global Deprotection Efficiency: Per‑O‑Benzyl InsP₆ vs. Allyl‑Protected InsP₆ Intermediates

The dodecabenzyl protecting scheme enables one‑step global deprotection to free InsP₆ by hydrogenolysis (H₂, Pd/C) under neutral conditions, thereby avoiding epimerisation of the myo‑inositol core. In contrast, the allyl ester protection strategy, while also a single‑step deprotection, requires stoichiometric Rh(I) catalyst and is incompatible with substrates bearing reduction‑sensitive photolabile caging groups (e.g., o‑nitrobenzyl esters) [1]. The allyl deprotection protocol reported by Xu et al. operates at room temperature but necessitates rigorous exclusion of oxygen and moisture, whereas benzyl hydrogenolysis is more operationally robust [1].

Inositol phosphate synthesis Protecting group strategy Hydrogenolysis

Phosphorylation Fidelity: Dibenzyl Phosphoramidite Method vs. Alternative Phosphorylating Agents

The use of N,N‑diisopropyl dibenzyl phosphoramidite for the exhaustive phosphorylation of myo‑inositol proceeds in near‑quantitative yields (>95% per coupling), producing the title compound as a homogeneous per‑O‑benzyl hexakisphosphate [1]. Subsequent hydrogenolysis of this perbenzylated intermediate provides free inositol phosphates in quantitative isolated yields without the need for tedious ion‑exchange chromatography [1]. Alternative phosphorylating agents such as dibenzyl phosphorochloridate or the phosphite‑triester method often require excess reagent, longer reaction times, and produce mixtures of partially phosphorylated species that complicate purification [2].

Inositol phosphate synthesis Phosphoramidite chemistry Reaction yield

Regioselective Phosphorylation Control: Per‑O‑Benzyl Derivative as Universal Late‑Stage Intermediate vs. Partially Protected Congeners

The fully O‑benzyl‑protected hexakisphosphate (CAS 1287268-40-9) is distinct from partially protected intermediates such as 3,4,5,6‑tetra‑O‑benzyl‑myo‑inositol 1,2‑bis(dibenzyl phosphate) or 2,3,4,5,6‑penta‑O‑benzyl‑myo‑inositol 1‑(dibenzyl phosphate) because it provides a single, stable platform from which any desired InsP₆ analogue can be accessed via global deprotection—without requiring additional protecting‑group manipulation steps that risk phosphate migration or inositol ring epimerisation [1]. Partially protected congeners, while useful for synthesising lower inositol phosphates (e.g., InsP₃, InsP₄), cannot directly yield InsP₆ without additional phosphorylation and protection/deprotection sequences [2].

Inositol phosphate Regioselective synthesis Protected intermediate

Physicochemical Handling Advantage: Solubility Profile vs. Unprotected IP6 (Phytic Acid)

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] is freely soluble in common organic solvents such as chloroform and ethyl acetate [1], enabling homogeneous solution‑phase chemistry and straightforward chromatographic purification. In stark contrast, the final deprotected product, myo‑inositol hexakisphosphate (phytic acid / InsP₆), is only soluble in water or highly polar media and exhibits notorious non‑specific binding to glassware and chromatography resins, complicating its direct use as a synthetic starting material [2]. The per‑O‑benzyl derivative thus serves as an essential 'masked' form that circumvents the handling difficulties of InsP₆.

Inositol phosphate Solubility Organic synthesis

Deuterated Analog Availability and Isotopic Purity: Target Compound vs. myo-Inositol-d6 Hexakis[bis(phenylmethyl) Phosphate]

A stable‑isotope‑labelled analogue, myo‑Inositol‑d6 1,2,3,4,5,6‑Hexakis[bis(phenylmethyl) Phosphate] (CAS 1794706-99-2), is commercially available as an internal standard for quantitative mass spectrometry . The unlabelled parent compound (CAS 1287268-40-9) and its deuterated counterpart share identical chromatographic retention and chemical reactivity, enabling precise isotope‑dilution workflows. This isotopic pair is not readily available for alternative protection strategies (e.g., allyl‑ or cyanoethyl‑protected InsP₆), giving the benzyl‑protected platform a unique advantage for analytical method development.

Inositol phosphate Isotopic labelling Mass spectrometry

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] – Research and Industrial Application Scenarios Justified by Differentiation Evidence


Total Synthesis of InsP₆ Analogues with Photolabile Caging Groups for Chemical Biology

When the synthetic target contains a photolabile (e.g., o‑nitrobenzyl) caging moiety, the dibenzyl phosphate protection strategy is uniquely orthogonal, as hydrogenolytic debenzylation does not reduce the nitro group [1]. Alternative protecting groups (allyl, cyanoethyl) either require conditions that degrade the photolabile functionality or introduce unwanted side products. Teams synthesising caged InsP₆ probes for spatiotemporal release studies should specify CAS 1287268-40-9 as their late‑stage intermediate to preserve cage integrity.

Large‑Scale Preparation of InsP₆ for Biophysical and Structural Biology Studies

Laboratories requiring multi‑gram quantities of InsP₆ for crystallography or NMR studies benefit from the quantitative global deprotection yield of the per‑O‑benzyl intermediate, which avoids the difficult ion‑exchange chromatography of free InsP₆ [1]. Purchasing the fully protected intermediate and performing a single hydrogenolysis step in‑house is more cost‑effective than sourcing free InsP₆, which commands a premium due to handling and purification challenges [2].

Synthesis of Lipid‑Coupled InsP₆ Derivatives for HIV‑1 MA Domain Binding Studies

In the convergent synthesis of phosphatidylinositol pentakisphosphate (PIP5) derivatives, the inositol phosphate head group is constructed via the per‑O‑benzyl hexakisphosphate route, then conjugated to a diacylglycerol moiety through a phosphate linkage [1]. The fully protected intermediate ensures that all six phosphate positions are uniformly protected, allowing selective deprotection of a single phosphate for lipid coupling without scrambling, a level of control not achievable with partially protected inositol scaffolds.

Development of LC‑MS/MS Assays for InsP₆ Quantification in Clinical and Environmental Samples

Bioanalytical laboratories developing validated LC‑MS/MS methods for InsP₆ in plasma, urine, or soil extracts can employ the unlabelled target compound as a reference standard and its deuterated analogue (CAS 1794706-99-2) as an isotope‑dilution internal standard [1]. The matched isotopologue pair ensures co‑elution and identical ionisation efficiency, enabling precise quantification across complex matrices where alternative protection chemistries lack suitable deuterated standards.

Quote Request

Request a Quote for myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.